While this compound can be found in various chemical databases like PubChem and Sigma-Aldrich, these resources primarily focus on the compound's properties, safety information, and availability for purchase.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is an organic compound with the molecular formula C₁₅H₁₄BrClO and a molecular weight of 325.62 g/mol. It features a bromo group (Br), a chloro group (Cl), and an ethoxybenzyl group attached to a benzene ring. This compound is primarily recognized as an impurity in dapagliflozin, a medication used to manage type 2 diabetes by inhibiting renal sodium-glucose transport .
The compound's structure can be denoted as follows:
These reactions are critical for its role as an intermediate in the synthesis of dapagliflozin and other pharmaceutical compounds .
The synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be performed using several methods. One notable method involves:
The primary application of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene lies in its role as an intermediate in the synthesis of dapagliflozin and potentially other pharmaceuticals. Its unique structural features allow it to participate in further chemical transformations, making it valuable in medicinal chemistry and drug development .
Interaction studies involving 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene focus on its behavior as an impurity in drug formulations. While specific interaction studies are scarce, understanding its reactivity and potential effects on pharmacokinetics and pharmacodynamics is crucial for ensuring safety and efficacy in pharmaceutical applications.
Several compounds share structural similarities with 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. These include:
| Compound Name | Structural Features |
|---|---|
| 5-Bromo-2-chlorophenol | Contains bromine and chlorine on a phenolic ring |
| 4-Ethoxybenzoic acid | Ethoxy group attached to a benzoic acid structure |
| Dapagliflozin | A glucose-lowering drug containing similar functional groups |
The uniqueness of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene lies in its specific combination of halogens and the ethoxybenzyl substituent, which influences both its chemical reactivity and biological activity compared to other similar compounds. Its role as an impurity in dapagliflozin also sets it apart from other structurally related compounds that may not have such pharmaceutical relevance .
The Friedel-Crafts alkylation represents one of the fundamental approaches for creating the aryl-benzyl bond in 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This reaction involves the electrophilic aromatic substitution of an aromatic compound with an alkylating agent in the presence of a Lewis acid catalyst.
Traditional Friedel-Crafts alkylation for this compound typically employs benzyl halides as alkylating agents with Lewis acids such as AlCl₃, BF₃, or TiCl₄ as catalysts. The reaction proceeds through the formation of a carbocation intermediate that attacks the aromatic ring. When applied to the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the reaction occurs between a suitable bromochlorobenzene derivative and an ethoxybenzene component.
A significant limitation of conventional Friedel-Crafts alkylation is the potential for multiple alkylations, as the product is typically more nucleophilic than the starting material due to the activating effect of the alkyl group. Additionally, with primary alkyl halides, carbocation rearrangements can lead to undesired products. To overcome these challenges, modified approaches have been developed using alternative alkylating agents such as alcohols, ethers, and styrenes.
Recent advancements have focused on greener Friedel-Crafts processes using catalytic rather than stoichiometric amounts of Lewis acids. These environmentally benign approaches allow for the use of benzyl alcohols instead of toxic benzyl halides, resulting in reduced waste generation and improved atom economy.
| Lewis Acid | Advantages | Disadvantages | Efficiency in 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Synthesis |
|---|---|---|---|
| AlCl₃ | High reactivity, established methodology | Moisture sensitive, stoichiometric amounts needed | Traditional catalyst, high yields but side products |
| TiCl₄ | Liquid reagent, easier handling | Moisture sensitive | Effective for ketone synthesis, cleaner reactions |
| BF₃·OEt₂ | Liquid reagent, selective | Less reactive than AlCl₃ | Suitable for selective benzylation, fewer side reactions |
Boron trifluoride diethyl etherate (BF₃·OEt₂) has emerged as a preferred Lewis acid catalyst for the benzylation of arenes, offering advantages in handling and selectivity compared to traditional aluminum-based Lewis acids. For the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, BF₃·OEt₂ promotes both the benzylation reaction and the reduction process when used in combination with silane reducing agents.
An efficient BF₃·OEt₂-promoted benzylation of arenes with various benzyl ether derivatives has been developed, providing access to diarylmethane structures under mild conditions with easy work-up procedures. This approach is particularly valuable for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene as it allows for the direct use of 4-ethoxybenzyl alcohol or related ethers as the benzylating agent.
The mechanism involves coordination of BF₃ to the oxygen atom of the benzyl ether, generating a reactive electrophilic species that undergoes nucleophilic attack by the arene. This methodology offers several advantages, including:
For the reduction step in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, BF₃·OEt₂ is particularly effective when combined with silanes. The reduction of secondary alcohols with silanes requires a strong Lewis acid such as boron trifluoride or aluminum chloride. In the case of benzylic alcohols, the reduction proceeds under relatively mild conditions to form the corresponding toluene derivative.
Triethylsilane (Et₃SiH) has become an important reducing agent in the synthesis of diarylmethanes, including 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. When used in combination with Lewis acids such as BF₃·OEt₂ or AlCl₃, triethylsilane enables the efficient reduction of diaryl ketones to diarylmethanes under mild conditions.
A patent describing the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene employs triethylsilane in conjunction with AlCl₃ to reduce the intermediate ketone formed through Friedel-Crafts acylation. The reaction involves adding triethylsilane (3.4 mL) to a reaction mixture containing the intermediate ketone and stirring for approximately 36 hours at 20-25°C.
The general mechanism of silane reduction involves the transfer of hydride from silicon to carbon, with the Lewis acid activating the carbonyl group or other functional group to be reduced. Triethylsilane is particularly effective due to its high reactivity and solubility in common organic solvents.
Despite its effectiveness, triethylsilane has been noted as relatively expensive, with a reported cost of approximately US$153 per 1 mole of active hydride. This economic consideration has prompted research into alternative reducing systems that maintain efficiency while reducing costs.
| Property | Details | Relevance to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Synthesis |
|---|---|---|
| Chemical Formula | (C₂H₅)₃SiH | Provides one active hydride per molecule |
| Reactivity | High hydride donor ability | Effective for reducing diaryl ketones |
| Compatibility | Works with various Lewis acids | Can be used with AlCl₃, BF₃·OEt₂, TiCl₄ |
| Selectivity | Selective reduction | Minimal side reactions in diarylmethane formation |
| Limitations | Cost (ca. US$153/mol active hydride) | Economic considerations for scale-up |
One-pot methodologies represent a significant advancement in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, offering improved efficiency, reduced waste, and often higher yields compared to multi-step procedures requiring isolation of intermediates.
A patented one-pot process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene involves the following sequence:
This approach circumvents the use of acetonitrile as a solvent, thus avoiding the formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine (an impurity of Formula VI described in the patent). The one-pot methodology provides a cleaner reaction profile and simplifies the purification process.
Two major variants of the one-pot process have been described:
Variant 1: Triethylsilane Reduction
The first variant employs triethylsilane as the reducing agent in combination with aluminum chloride. The process involves adding triethylsilane to the reaction mixture after the Friedel-Crafts acylation stage and stirring for an extended period at room temperature.
Variant 2: Sodium Borohydride/Aluminum Chloride Reduction
The second variant utilizes a combination of sodium borohydride and aluminum chloride for the reduction step. After Friedel-Crafts acylation, tetrahydrofuran is added to the reaction mixture, followed by sodium borohydride and additional aluminum chloride. The reaction is then stirred at elevated temperature (60-65°C) for approximately 16 hours.
The detailed procedure for the latter approach is as follows:
Both variants provide efficient access to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, with the choice between them depending on factors such as scale, equipment availability, and economic considerations.
While 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene itself is not chiral, the methodologies used for its synthesis can be adapted for the preparation of chiral diarylmethane derivatives. This section explores catalytic asymmetric approaches that could potentially be applied to structurally related compounds.
Organocatalytic asymmetric Friedel-Crafts alkylation reactions have been developed using bifunctional squaramide catalysts. These reactions enable the enantioselective formation of new carbon-carbon bonds under mild conditions. For example, an efficient asymmetric organocatalytic Friedel-Crafts alkylation of 3-ylidene oxindoles with 2-naphthols and activated phenols has been achieved with high stereoselectivity (up to 96% ee, >20:1 d.r.).
The mechanism typically involves activation of both the electrophile and nucleophile by the bifunctional catalyst through hydrogen bonding or other non-covalent interactions. This dual activation ensures proper facial selectivity during the carbon-carbon bond formation.
The development of asymmetric methodologies is particularly relevant for pharmaceutical applications, where stereochemistry often plays a crucial role in biological activity. In the case of dapagliflozin, the final product contains multiple stereogenic centers, and the use of asymmetric synthetic approaches could potentially streamline its manufacture.
Recent advances in metal-catalyzed cross-coupling reactions offer additional routes to diarylmethane structures. For instance, the nickel-catalyzed functionalization of C-S bonds allows for the conversion of aryl and benzyl methyl sulfides to valuable synthetic intermediates. These methodologies could potentially be adapted for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene or related compounds.
The formation of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene through Lewis acid-catalyzed benzylation reactions involves complex radical intermediate pathways that distinguish this process from conventional electrophilic aromatic substitution mechanisms [29]. Research has demonstrated that metallic-basic bifunctional surfaces can efficiently achieve homolytic cleavage of benzyl-oxygen bonds, generating benzyl radical intermediates that participate in subsequent Friedel-Crafts-type transformations [29].
The radical mechanism differs fundamentally from traditional acid-catalyzed Friedel-Crafts pathways through the involvement of benzyl radical species (Bn˙) that attack aromatic ring systems [29]. These benzyl radicals are generated through the homolytic cleavage of benzyl ether bonds, promoted by adjacent-group auxiliary activation of benzyl aromatic rings adsorbed on catalytic surfaces [29]. The stability of benzyl radicals is enhanced through resonance delocalization across the aromatic system, making them particularly reactive intermediates in benzylation reactions [28].
| Radical Species | Formation Pathway | Reactivity |
|---|---|---|
| Benzyl Radical (Bn˙) | Homolytic C-O bond cleavage | High aromatic ring reactivity |
| Oxygen-centered Radical (BnO˙) | Concurrent formation with Bn˙ | Hydrogen abstraction capability |
| Oxidative Mo Species (MoO˙) | Surface decomposition fragment | Aromaticity restoration |
The mechanism involves multiple reactive species working synergistically [29]. The generated benzyl radical attacks aromatic substrates while the first-exfoliated oxygen-centered group and its potential decomposition fragments abstract hydrogen atoms from addition intermediates to restore aromaticity and achieve benzylation [29]. This cooperative radical process enables efficient formation of the benzyl carbon-carbon bond characteristic of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis [29].
Experimental evidence supporting radical pathways includes the observation that benzyl halides can be efficiently transformed into radicals under photocatalytic conditions through single-electron reduction processes [30]. The reduction potentials of different benzyl halides vary significantly, requiring specialized activation strategies to achieve general reaction conditions [30]. In-situ activation using nucleophilic catalysts can substitute halides and level reduction potentials, enabling cooperative catalysis approaches that reduce resulting lutidinium salts followed by fragmentation to generate desired benzyl radicals [30].
The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene employs triethylsilane and boron trifluoride etherate in a critical reduction step that converts the corresponding benzophenone precursor to the target benzyl compound [5]. This transformation proceeds through a unique silicon-hydride transfer mechanism that distinguishes boron trifluoride systems from other Lewis acid catalysts [33].
The mechanism involves nucleophilic activation of the silicon-hydrogen bond concurrent with electrophilic catalytic activation, creating a frustrated Lewis pair scenario [33]. Boron trifluoride functions as an activator of the silicon-hydrogen bond rather than following conventional carbonyl activation pathways [33]. This activation strengthens the carbonyl's nucleophilic attack through transfer of Lewis acidity to the reactive orbital of the silane [33].
| Reaction Parameter | Optimal Conditions | Yield |
|---|---|---|
| Temperature | 0-50°C | 97% |
| Reaction Time | 3 hours | - |
| Solvent System | 1,2-dichloroethane/acetonitrile (2:1) | - |
| Triethylsilane Equivalents | 2.4 | - |
| Boron Trifluoride Etherate Equivalents | 1.15 | - |
The silicon-hydride transfer proceeds through formation of a silylcarbonium ion intermediate (Si-C+) generated from the silylcarbinol precursor with boron trifluoride [12]. Multiple reaction pathways are possible depending on conditions and substrate structure, including 1,2-migration of aryl groups from silicon to carbon yielding fluorosilane products, Friedel-Crafts substitution of the carbonium ion on aromatic substrates, elimination reactions forming vinylsilanes, and isomerization followed by elimination to give simple fluorosilanes and alkenes [12].
The effectiveness of triethylsilane in boron trifluoride systems has been demonstrated across various reduction transformations [10]. Tetramethyldisiloxane has shown superior performance compared to triethylsilane in certain applications, providing cleaner reductions with reduced side product formation [10]. However, triethylsilane remains the preferred reductant for benzophenone to benzyl compound transformations due to its optimal reactivity profile under boron trifluoride catalysis [5].
Mechanistic studies indicate that the silicon-hydride transfer involves reversible coordination and synergistic Lewis acid-base activation [36]. The process proceeds through silane activation that creates an environment conducive to hydride transfer while maintaining selectivity for the desired reduction pathway [36]. The reaction demonstrates first-order kinetics in silane concentration, supporting the proposed activation mechanism [33].
Solvent selection plays a critical role in determining the reaction pathway selectivity for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis, with polar aprotic solvents demonstrating superior performance for the key reduction step [5]. The optimal solvent system consists of a 2:1 mixture of 1,2-dichloroethane and acetonitrile, which provides the necessary solvation environment for efficient silicon-hydride transfer while maintaining high yields [5].
The influence of solvent polarity on reaction selectivity has been extensively studied in related benzylation systems [14]. Solvents with different dielectric constants significantly affect activation energies, with decreasing activation energies observed as dielectric constants increase [15]. The reaction rates and equilibrium constants increase exponentially with solvent polarity before reaching saturation levels [15].
| Solvent Class | Dielectric Constant Range | Selectivity Impact |
|---|---|---|
| Nonpolar (hexane, toluene) | 2-7 | High benzylic selectivity |
| Moderately Polar (dichloromethane, dichloroethane) | 8-10 | Balanced reactivity |
| Highly Polar (acetonitrile, nitrobenzene) | 35-37 | Reduced selectivity |
Chlorinated solvents, particularly dichloromethane and 1,2-dichloroethane, have proven particularly effective for Friedel-Crafts-type reactions involving benzyl systems [16]. These solvents provide optimal conditions for ion pair mechanisms that are presumed to operate in normal acylation reactions [16]. The product ratios in benzylation reactions demonstrate clear solvent dependence, with nonpolar solvents favoring specific positional selectivity while polar solvents may lead to different product distributions [16].
The molecular dipole moment of reactive intermediates shows rapid increases with increasing solvent polarity, which proves beneficial for accelerating reaction rates [15]. However, excessive polarity can lead to undesired side reactions and reduced overall selectivity [15]. The optimal solvent system for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis balances these competing effects through the dichloroethane-acetonitrile mixture [5].
Ethereal solvents provide moderate selectivity and track reasonably well with polarity parameters within their solvent class [14]. Ketones and esters show little difference in selectivity ratios despite varying polarities, indicating that factors beyond simple dielectric effects influence reaction outcomes [14]. Protic solvents generally show variable success, with some alcohols providing unexpectedly high selectivity that may result from specific hydrogen bonding interactions or coordination effects [14].
Computational modeling using density functional theory methods has provided detailed insights into the transition state structures and reaction mechanisms involved in forming 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene through Friedel-Crafts-type transformations [21]. These calculations have enabled identification of the asymmetric induction mechanisms and energy barriers that control reaction selectivity and efficiency [21].
Machine learning approaches combined with density functional theory calculations have revolutionized the ability to explore potential energy surfaces for complex benzylation reactions [21]. Graph neural network potentials have been developed specifically for describing organic chemical reactions, enabling rapid identification of transition state guess structures with significant computational savings [22]. These methods reduce the average number of ab-initio calculations required by approximately 47% while maintaining accuracy in transition state location [22].
| Computational Method | Application | Accuracy |
|---|---|---|
| Density Functional Theory (B3LYP) | Transition state optimization | High |
| Graph Neural Networks | Rapid screening | Moderate-High |
| Machine Learning Potentials | Energy surface exploration | High |
| Microkinetic Modeling | Reaction pathway analysis | Variable |
The transition state structures for benzylation reactions reveal critical geometric parameters that determine reaction feasibility and selectivity [23]. Regioselectivity-determining transition states have been identified through comprehensive computational analysis, showing how noncovalent interactions such as π-π stacking between aromatic systems influence product formation [23]. These interactions provide the driving force for observed regioselectivity patterns in benzyl compound synthesis [23].
Computational studies have identified the rate-determining steps in benzylation mechanisms, with energy barriers typically ranging from 25-30 kcal/mol for key transformation steps [23]. The calculations rationalize experimental observations regarding product distributions and reaction conditions, providing mechanistic insight that guides synthetic optimization [23]. Transition state geometries show characteristic bond lengths and angles that reflect the degree of bond formation and breaking at the reaction coordinate maximum [23].
The application of quantum chemical calculations to benzyl-type systems has provided detailed understanding of electronic structure effects [24]. Natural bond orbital analyses reveal partial charges and Fukui indices that predict reactivity patterns and regioselectivity [26]. These computational approaches support experimental observations and enable prediction of new reaction outcomes [26].
Temperature control represents one of the most critical parameters in the successful scale-up of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis, as temperature fluctuations directly impact both reaction kinetics and impurity formation patterns. The implementation of temperature-controlled impurity profiling provides a systematic approach to understanding and managing these thermal effects throughout the scale-up process.
The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene exhibits significant temperature sensitivity, particularly during the reduction step where elevated temperatures can lead to the formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine, a critical impurity that must be controlled below 0.1% for pharmaceutical applications. This impurity forms through the nucleophilic addition of acetonitrile to the benzophenone intermediate, followed by hydrolysis of the addition product. Temperature profiling studies have demonstrated that maintaining reaction temperatures below 50°C during the reduction step significantly reduces impurity formation, while temperatures above 60°C can increase impurity levels to unacceptable concentrations.
The temperature-controlled impurity profiling approach involves continuous monitoring of reaction temperature and simultaneous analysis of impurity formation rates using process analytical technology. During scale-up from laboratory to pilot scale, temperature control tolerance must be adjusted from ±0.5°C at laboratory scale to ±1.0°C at pilot scale, and finally to ±2.0°C at industrial scale, requiring corresponding adjustments to heating and cooling rates. These adjustments are necessary due to the increased thermal mass and heat transfer limitations encountered at larger scales.
The scale-up of temperature-controlled synthesis presents significant heat transfer challenges that directly impact impurity formation patterns. At laboratory scale, heating rates of 2-5°C per minute can be achieved with precise temperature control, enabling rapid adjustments to reaction conditions. However, at industrial scale, heating rates must be reduced to 0.5-2°C per minute to ensure uniform temperature distribution throughout the reaction mass. This reduction in heating rate requires extended residence times, increasing from 10-120 minutes at laboratory scale to 30-360 minutes at industrial scale.
Process analytical technology systems enable real-time monitoring of temperature gradients and impurity formation during scale-up operations. Multi-point temperature monitoring systems provide critical data on temperature distribution throughout large-scale reactors, allowing operators to identify and address thermal hot spots that could lead to increased impurity formation. The implementation of advanced heat transfer modeling helps predict temperature profiles during scale-up, enabling proactive adjustments to prevent impurity formation.
The integration of process analytical technology systems enables continuous impurity profiling during temperature-controlled synthesis. In-line Raman spectroscopy provides real-time analysis of reaction progress and impurity formation, allowing immediate adjustment of temperature profiles when impurity levels approach critical thresholds. Online UV-Visible spectroscopy systems offer complementary analytical capabilities, particularly effective for monitoring aromatic impurities common in brominated compounds.
Advanced multivariate analysis techniques enable predictive modeling of impurity formation based on temperature profiles and reaction conditions. These models support real-time decision making during industrial-scale synthesis, allowing operators to optimize temperature profiles for maximum yield while minimizing impurity formation. The continuous nature of this monitoring enables immediate response to process deviations, preventing the formation of off-specification material.
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Temperature Range (°C) | 0-150 | 0-120 | 0-100 |
| Temperature Control Tolerance (°C) | ±0.5 | ±1.0 | ±2.0 |
| Heating Rate (°C/min) | 2-5 | 1-3 | 0.5-2 |
| Cooling Rate (°C/min) | 2-3 | 1-2 | 0.5-1 |
| Residence Time (min) | 10-120 | 15-180 | 30-360 |
| Detection Method | HPLC-MS | HPLC-UV | PAT Systems |
| Critical Impurity Threshold (%) | 0.05 | 0.10 | 0.15 |
| Monitoring Frequency | Continuous | Every 30 min | Continuous |
| Scale-up Factor | 1x | 10-100x | 1000x+ |
| Process Analytical Technology | In-line Raman | Online UV-Vis | Multi-point monitoring |
The implementation of advanced temperature control strategies requires integration of multiple control systems to maintain optimal reaction conditions throughout the scale-up process. Proportional-integral-derivative control systems provide precise temperature regulation, while auto-tuning capabilities enable optimization of control parameters for specific reaction conditions. These systems must be validated for each scale of operation to ensure consistent temperature control performance.
Model predictive control approaches enable anticipatory temperature adjustments based on reaction kinetics and heat generation patterns. These systems utilize real-time process data to predict future temperature trends, allowing proactive adjustments to prevent temperature excursions that could lead to impurity formation. The integration of advanced control algorithms with process analytical technology creates a comprehensive temperature management system capable of maintaining optimal reaction conditions throughout the synthesis.
Solvent selection for the industrial-scale production of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene requires a comprehensive evaluation of multiple criteria, including chemical efficiency, environmental impact, safety considerations, and economic factors. The selection process must balance optimal reaction performance with regulatory compliance and sustainability requirements, while ensuring compatibility with large-scale manufacturing equipment and processes.
The primary consideration in solvent selection involves optimizing chemical efficiency parameters, including reaction yield, selectivity, and substrate solubility. For the synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the choice of solvent significantly impacts both the Friedel-Crafts acylation step and the subsequent reduction reaction. Dichloromethane has been demonstrated to provide excellent solubility for both starting materials and products, while maintaining high reaction yields of 95-98%.
The reduction step presents particular solvent selection challenges, as the choice of solvent directly impacts impurity formation patterns. Traditional approaches using acetonitrile have been shown to promote formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine impurity through nucleophilic addition reactions. Alternative solvent systems, including tetrahydrofuran and 1,2-dichloroethane, have been developed to circumvent this impurity formation while maintaining high reduction efficiency.
Computational modeling approaches support solvent selection by predicting solvent effects on reaction kinetics and thermodynamics. These models enable evaluation of multiple solvent candidates without extensive experimental screening, accelerating the development process while reducing material consumption. The integration of quantitative structure-property relationships provides predictive capabilities for novel solvent systems, supporting the development of more efficient and sustainable processes.
Environmental impact assessment forms a critical component of solvent selection for industrial-scale production, encompassing life cycle analysis, biodegradability evaluation, and assessment of volatile organic compound emissions. The pharmaceutical industry faces increasing pressure to minimize environmental impact while maintaining product quality and economic viability. This requires systematic evaluation of solvent alternatives using established environmental assessment frameworks.
Life cycle assessment methodologies enable comprehensive evaluation of environmental impact throughout the solvent lifecycle, from production through disposal or recycling. These assessments consider multiple impact categories, including carbon footprint, resource depletion, ecotoxicity, and human health effects. For the synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, life cycle assessment has identified opportunities to reduce environmental impact by up to 70% through appropriate solvent selection and recovery strategies.
The implementation of green chemistry principles guides solvent selection toward more sustainable alternatives. Bio-derived solvents, including ethyl lactate and 2-methyltetrahydrofuran, offer potential replacements for traditional petroleum-derived solvents while maintaining comparable performance characteristics. These alternatives must be evaluated not only for environmental benefits but also for compatibility with existing manufacturing equipment and regulatory approval status.
Economic evaluation encompasses multiple cost components, including material costs, processing costs, waste disposal costs, and infrastructure requirements. The total cost of ownership approach provides comprehensive assessment of economic impact throughout the product lifecycle. For industrial-scale production, solvent costs can represent a significant portion of overall manufacturing costs, making economic optimization critical for commercial viability.
Solvent recovery and recycling capabilities significantly impact overall process economics, particularly for high-value solvents or processes with large solvent volumes. Distillation feasibility assessment evaluates the potential for solvent recovery based on volatility differences and thermal stability. Advanced separation technologies, including membrane separation and supercritical extraction, may enable recovery of solvents that are difficult to purify through conventional distillation.
Process integration considerations encompass equipment compatibility, material handling requirements, and manufacturing flexibility. The selection of solvents compatible with existing manufacturing equipment reduces capital investment requirements and accelerates technology transfer. Additionally, the ability to use common solvents across multiple product lines provides operational flexibility and reduces inventory complexity.
The implementation of a structured decision framework enables systematic evaluation of solvent alternatives while ensuring consideration of all relevant criteria. Multi-criteria decision analysis provides quantitative approaches for comparing solvent alternatives across multiple performance dimensions. The TOPSIS methodology enables ranking of solvent candidates based on their proximity to ideal performance characteristics.
The weighting of decision criteria must reflect specific process requirements and organizational priorities. Chemical efficiency typically receives the highest weighting (30-40%) due to its direct impact on product quality and yield. Safety considerations receive significant weighting (20-25%) due to regulatory requirements and operational risks. Environmental impact (15-20%) and cost factors (10-15%) provide additional important considerations in the selection process.
The development of efficient catalytic system recycling strategies for continuous flow synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene represents a critical advancement in sustainable process chemistry. Continuous flow configurations offer unique opportunities for catalyst recovery and reuse that are not available in traditional batch processes, enabling significant reductions in catalyst consumption while maintaining high catalytic activity.
Thermomorphic multiphase systems represent one of the most promising approaches for homogeneous catalyst recycling in continuous flow processes. These systems exploit temperature-dependent phase behavior to enable homogeneous catalysis during reaction and heterogeneous separation during catalyst recovery. For the synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, thermomorphic systems using rhodium-sulfoXantphos catalysts have demonstrated exceptional performance with turnover numbers exceeding 8,600 and initial turnover frequencies up to 1,460 per hour.
The implementation of thermomorphic multiphase systems requires careful selection of solvent combinations that exhibit appropriate phase behavior across the required temperature range. Methanol and n-dodecane systems have been successfully employed for hydroformylation reactions, providing single-phase conditions at reaction temperature (120°C) and biphasic separation at ambient temperature. This temperature-dependent phase switching enables continuous catalyst recycling without the need for additional separation equipment.
Process optimization for thermomorphic systems involves balancing reaction temperature, separation temperature, and residence time to maximize both catalytic activity and recovery efficiency. Higher reaction temperatures generally increase reaction rates but may reduce catalyst stability, requiring optimization of the temperature profile to maintain catalyst activity over multiple cycles. The integration of temperature control systems enables precise management of phase transitions, ensuring efficient catalyst separation while maintaining optimal reaction conditions.
Supported liquid phase catalysis provides an alternative approach for catalyst recycling in continuous flow systems, combining the advantages of homogeneous catalysis with the separation benefits of heterogeneous systems. In this approach, homogeneous catalysts are dissolved in a thin liquid film supported on a solid carrier, enabling continuous product separation while retaining the catalyst in the reactor.
The selection of appropriate support materials and liquid phases is critical for successful implementation of supported liquid phase catalysis. Ionic liquids have emerged as particularly attractive liquid phases due to their negligible vapor pressure and excellent solvation properties for transition metal complexes. The combination of ionic liquid phases with supercritical carbon dioxide extraction enables efficient product separation while maintaining catalyst activity.
Continuous flow implementation of supported liquid phase catalysis requires careful design of reactor systems to prevent catalyst leaching while maintaining high mass transfer rates. Packed bed reactors with structured packing provide high surface area for mass transfer while minimizing pressure drop. The integration of supercritical fluid extraction systems enables continuous product removal with minimal catalyst loss, achieving catalyst retention rates exceeding 99% over extended operation periods.
Magnetic catalyst separation represents an innovative approach for continuous catalyst recovery in flow systems, utilizing magnetic fields to separate catalyst particles from reaction products. This approach enables rapid catalyst separation without the need for temperature or pH changes, providing continuous catalyst recycling with minimal energy requirements.
The development of magnetic catalyst systems requires immobilization of catalytic centers on magnetic support materials while maintaining high catalytic activity. Iron oxide nanoparticles provide excellent magnetic response while offering high surface area for catalyst attachment. The functionalization of magnetic supports with appropriate ligands enables attachment of homogeneous catalysts while preserving their catalytic properties.
Continuous flow implementation of magnetic separation systems involves integration of magnetic separators into the process stream to enable continuous catalyst recovery. Microfluidic designs have demonstrated efficient catalyst separation with recovery efficiencies exceeding 95% while maintaining high reaction rates. The continuous recirculation of magnetic catalysts enables significant reduction in catalyst consumption, with catalyst requirements reduced to less than 10% of conventional batch processes.
| Recycling Method | Temperature Range (°C) | Recovery Efficiency (%) | Catalyst Activity Retention (%) | Energy Requirements | Industrial Scalability |
|---|---|---|---|---|---|
| Thermomorphic Multiphase System (TMS) | 60-140 | 90-98 | 95-99 | Moderate | High |
| Supported Liquid Phase (SLP) | 25-180 | 85-95 | 90-96 | Low | High |
| Magnetic Catalyst Separation | 20-100 | 95-99 | 98-99.5 | Low | Medium-High |
| Membrane Separation | 25-80 | 80-90 | 85-92 | Low-Moderate | Medium |
| Biphasic System with Phase Switch | 40-120 | 88-96 | 93-97 | Moderate | High |
| Continuous Extraction | 30-90 | 75-85 | 80-88 | Moderate-High | Medium |
| Temperature-Responsive Polymers | 25-85 | 92-98 | 96-99 | Low | Medium-High |
| Supercritical Fluid Extraction | 35-100 | 88-94 | 91-96 | High | Medium |
Temperature-responsive polymer catalysts offer an innovative approach to catalyst recycling that combines homogeneous catalytic activity with thermally triggered separation. These systems utilize polymers that exhibit upper critical solution temperature behavior, enabling homogeneous catalysis at reaction temperature and heterogeneous separation upon cooling.
The design of temperature-responsive catalyst systems requires careful selection of polymer backbones and catalytic functionalities to achieve appropriate phase transition temperatures. Poly(ionic liquid) systems have demonstrated particular promise, combining catalytic activity with tunable phase behavior. The integration of zinc-based catalytic centers with chlorozincate poly(ionic liquid) backbones enables efficient catalysis for ester bond hydrolysis while providing temperature-responsive separation capabilities.
Industrial implementation of temperature-responsive polymer systems requires optimization of polymer architecture and phase transition temperatures to match process requirements. The phase transition temperature must be sufficiently high to maintain homogeneous conditions during reaction while being low enough to enable efficient separation at ambient temperature. Process development studies have demonstrated successful catalyst recycling over multiple cycles with minimal loss of catalytic activity.
The successful implementation of catalytic system recycling in continuous flow configurations requires integration of multiple process components, including reaction systems, separation units, and catalyst recovery equipment. Process optimization involves balancing reaction performance, separation efficiency, and energy requirements to achieve overall process improvement.
Heat integration strategies enable recovery of thermal energy from hot reaction streams to support catalyst separation processes. The integration of heat exchangers between reaction and separation units reduces overall energy consumption while maintaining optimal operating conditions. Advanced process control systems enable coordination of multiple unit operations to optimize overall process performance.
Economic evaluation of catalyst recycling systems must consider both capital investment requirements and operating cost reductions. While catalyst recycling systems may require additional equipment investment, the reduction in catalyst consumption and improved product quality often provide attractive economic returns. Life cycle cost analysis provides comprehensive evaluation of economic benefits throughout the process lifetime.
The comprehensive analysis and mitigation of byproduct formation represents a critical aspect of process optimization for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis. Understanding the mechanisms of byproduct formation enables the development of targeted mitigation strategies that improve product quality while reducing waste generation and processing costs.
The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene involves multiple reaction steps that can generate various byproducts through competing reaction pathways. The Friedel-Crafts acylation step can produce regioisomeric products through alternative substitution patterns, while the reduction step may generate hydrolysis products, rearrangement products, and solvent-derived impurities.
Hydrolysis products represent a significant class of byproducts formed through nucleophilic attack by water or hydroxide ions on electrophilic intermediates. These products typically form at concentrations of 0.01-0.5% and can be detected using liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. The formation of hydrolysis products can be minimized through pH control and maintenance of anhydrous reaction conditions.
Oxidation products arise from reaction with oxygen or peroxide impurities, forming at concentrations typically ranging from 0.02-0.8%. These byproducts are particularly problematic in brominated aromatic systems due to the electron-withdrawing effects of halogen substituents. High-performance liquid chromatography with ultraviolet detection and liquid chromatography-mass spectrometry provide effective analytical methods for oxidation product identification and quantification.
Rearrangement products form through intramolecular rearrangement processes, typically occurring at lower concentrations (0.005-0.3%) but potentially impacting product quality. Nuclear magnetic resonance spectroscopy, liquid chromatography-mass spectrometry, and infrared spectroscopy provide complementary analytical approaches for structural elucidation of rearrangement products. Temperature control and selection of specific catalysts can minimize rearrangement product formation.
The detection and quantification of byproducts in 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis requires sophisticated analytical methodologies capable of identifying low-level impurities in complex reaction mixtures. High-performance liquid chromatography represents the primary analytical technique for impurity profiling, providing excellent separation capabilities and compatibility with various detection methods.
Liquid chromatography-mass spectrometry systems provide superior identification capabilities through accurate mass measurement and fragmentation pattern analysis. High-resolution mass spectrometry enables molecular formula determination for unknown impurities, facilitating structural elucidation and mechanism-based mitigation strategies. The integration of multiple-stage mass spectrometry provides detailed structural information for complex byproduct identification.
Process analytical technology systems enable real-time monitoring of byproduct formation during synthesis operations. In-line Raman spectroscopy provides continuous monitoring of reaction progress and impurity formation, enabling immediate response to process deviations. Online ultraviolet-visible spectroscopy offers complementary detection capabilities, particularly effective for aromatic compounds with characteristic absorption bands.
The development of validated analytical methods requires comprehensive method validation studies encompassing accuracy, precision, specificity, linearity, and robustness. International Conference on Harmonisation guidelines provide standardized approaches for analytical method validation in pharmaceutical applications. Method validation studies must demonstrate adequate sensitivity for detection of byproducts at specification limits, typically requiring detection limits below 0.05% for pharmaceutical applications.
The implementation of predictive modeling approaches enables proactive identification of potential byproduct formation pathways before experimental synthesis. Computational chemistry methods, including density functional theory calculations and kinetic modeling, provide insights into reaction mechanisms and competing pathways. These models enable optimization of reaction conditions to minimize byproduct formation while maintaining high yields of desired products.
Quantitative structure-activity relationship models support prediction of byproduct toxicity and regulatory impact. These models enable prioritization of mitigation efforts based on potential safety concerns and regulatory requirements. The integration of predictive toxicology approaches reduces the need for extensive experimental testing while ensuring appropriate safety assessment.
Purge factor analysis provides quantitative assessment of byproduct removal during downstream processing operations. This approach enables determination of acceptable byproduct levels in intermediate products based on removal efficiency in subsequent purification steps. Purge factor calculations support specification setting and process control strategy development.
Risk assessment methodologies enable systematic evaluation of byproduct impact on product quality and patient safety. Quality by design approaches integrate byproduct risk assessment into process development, ensuring that mitigation strategies are incorporated from early development stages. The implementation of control strategies based on risk assessment ensures that byproduct levels remain within acceptable limits throughout commercial production.
| Byproduct Category | Formation Mechanism | Detection Method | Typical Concentration Range | Mitigation Strategy |
|---|---|---|---|---|
| Hydrolysis Products | Nucleophilic attack by water/hydroxide | LC-MS, NMR spectroscopy | 0.01-0.5% | pH control, anhydrous conditions |
| Oxidation Products | Reaction with oxygen/peroxides | HPLC-UV, LC-MS/MS | 0.02-0.8% | Inert atmosphere, antioxidants |
| Rearrangement Products | Intramolecular rearrangement | NMR, LC-MS, IR spectroscopy | 0.005-0.3% | Temperature control, specific catalysts |
| Oligomerization Products | Intermolecular coupling reactions | GPC, MALDI-TOF MS | 0.1-2.0% | Dilute conditions, shorter residence time |
| Catalyst Residues | Incomplete catalyst separation | ICP-MS, Atomic absorption | 1-100 ppm | Improved separation, scavenger resins |
| Solvent Degradation Products | Solvent oxidation/degradation | GC-MS, HPLC | 0.01-0.2% | Solvent purification, stabilizers |
| Thermal Decomposition Products | Thermal stress-induced decomposition | TGA, DSC, LC-MS | 0.05-1.0% | Temperature optimization, shorter exposure |
| Side Chain Modifications | Alkylation/dealkylation reactions | LC-MS/MS, NMR | 0.01-0.4% | Selective protection, mild conditions |
The development of effective byproduct mitigation strategies requires systematic optimization of process parameters to minimize byproduct formation while maintaining product quality and yield. Statistical experimental design approaches enable efficient exploration of multidimensional parameter spaces to identify optimal operating conditions. Design of experiments methodologies provide systematic approaches for process optimization while minimizing experimental effort.
Process control strategies must address both proactive prevention of byproduct formation and reactive response to process deviations. Critical process parameters that impact byproduct formation must be identified and controlled within narrow ranges to ensure consistent product quality. The implementation of statistical process control methods enables early detection of process trends that could lead to increased byproduct formation.
Continuous process verification approaches enable ongoing assessment of byproduct control effectiveness throughout commercial production. These approaches integrate process monitoring data with analytical results to provide comprehensive assessment of process performance. Advanced data analytics methods enable identification of subtle process changes that could impact byproduct formation before they result in out-of-specification material.
Quality by design principles guide the development of robust processes that consistently produce material within specifications. The integration of byproduct risk assessment into process design ensures that mitigation strategies are built into the process rather than added as after-thought corrections. This approach results in more robust processes with reduced variability and improved product quality.
The implementation of advanced mitigation technologies enables more effective control of byproduct formation compared to conventional approaches. Scavenger resin technologies provide selective removal of specific byproduct classes without impacting desired products. These technologies are particularly effective for removing catalyst residues and reactive impurities that could impact product stability.
Reactive quench strategies enable control of entire families of related byproducts through targeted chemical reactions. These approaches are particularly effective for managing genotoxic impurities and other safety-critical byproducts. The development of reactive quench strategies requires understanding of byproduct reactivity and selection of appropriate quenching reagents.
In-process purification technologies enable real-time removal of byproducts during synthesis operations. Crystallization-based purification approaches exploit differences in solubility and crystal packing to achieve selective removal of byproducts. The optimization of crystallization conditions enables significant reduction in byproduct levels while maintaining high yields of desired products.
Membrane separation technologies offer selective removal of byproducts based on molecular size and chemical properties. These technologies are particularly effective for removing oligomeric byproducts and solvent degradation products. The integration of membrane separation into continuous flow processes enables continuous byproduct removal without interrupting synthesis operations.
Corrosive;Environmental Hazard